N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Scientific Research Applications
Synthesis and Characterization
- Novel compounds including thiazolylindoles and related structures have been synthesized and characterized, with a focus on their potential cannabinoid receptor activity and structural elucidation through mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data (Westphal et al., 2015).
- The development of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrates a methodical approach to creating novel structures with potential urease inhibition capabilities, supported by in vitro studies and in silico analysis (Nazir et al., 2018).
Biological Evaluation
- Research on synthesis, characterization, and biological evaluation of compounds similar to the query reveals their antimicrobial activities. This includes the development of Schiff bases containing indole moiety and their derivatives, which exhibited good antioxidant and antimicrobial activity, highlighting the potential therapeutic applications of these compounds (Saundane & Mathada, 2015).
Molecular Docking and Computational Studies
- Studies involving molecular docking and computational analysis have been conducted to evaluate the anti-inflammatory potential of indole acetamide derivatives, providing insights into their interactions with biological targets and the optimization of their molecular structures for enhanced activity (Al-Ostoot et al., 2020).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-19(22-11-10-14-12-23-17-9-5-4-8-16(14)17)18-13-29-21(25-18)26-20(28)24-15-6-2-1-3-7-15/h1-9,12-13,23H,10-11H2,(H,22,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYPBWWWDRLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.